molecular formula C10H17N3O B11743142 1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

Cat. No.: B11743142
M. Wt: 195.26 g/mol
InChI Key: HNIYWMKLUXSVHV-UHFFFAOYSA-N
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Description

1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is a chemical compound with a unique structure that combines a pyrazole ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced to the pyrazole ring via methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached to the pyrazole ring through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydrofuran moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1h-pyrazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine
  • 1-(1-Methyl-1h-pyrazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine
  • 1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-3-yl)methyl)methanamine

Uniqueness

1-(1-Methyl-1h-pyrazol-5-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is unique due to the specific positioning of the methyl group on the pyrazole ring and the attachment of the tetrahydrofuran moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(2-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H17N3O/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h4-5,10-11H,2-3,6-8H2,1H3

InChI Key

HNIYWMKLUXSVHV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2CCCO2

Origin of Product

United States

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